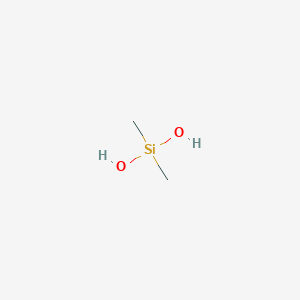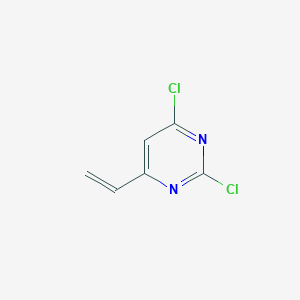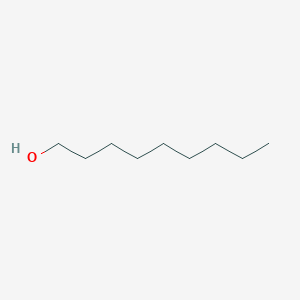
Dimethylsilanediol
説明
Dimethylsilanediol is an organosilanediol . It is a compound of significant technical importance and is the monomer of an important class of commercial compounds called PDMS . It is useful for the hydrophobization of oxidized silicon and other oxidized metal surfaces .
Synthesis Analysis
Dimethylsilanediol can be synthesized by the reaction between dimethylsilanediol and a metal or metal hydride . It can also be obtained by hydrolysis of dimethyldichlorosilane .Molecular Structure Analysis
Dimethylsilanediol has a molecular formula of C2H8O2Si . A thorough quantum chemical analysis identified two different conformations that represent minima in the potential energy surface (PES) of the molecule, depending on the relative orientation that the OH groups would adopt respect each other .Chemical Reactions Analysis
Dimethylsilanediol readily undergoes polycondensation, resulting in a mixture of linear and cyclic polysiloxanes. This reaction is crucial for the synthesis of polysiloxanes.Physical And Chemical Properties Analysis
Dimethylsilanediol has a molecular weight of 92.17 g/mol . It has 2 hydrogen bond donor counts and 2 hydrogen bond acceptor counts . It is a stable crystalline solid .科学的研究の応用
Preparation of Siloxane Polymers
Dimethylsilanediol is a key intermediate in the preparation of dimethyl- and diphenyl-siloxane polymers . It is synthesized by the reaction between dimethylsilanediol and a metal or metal hydride . These polymers have a wide range of applications, including use in sealants, adhesives, lubricants, medicine, cooking utensils, and insulation.
Catalyst for Ring Opening Polymerization
Dimethylsilanediol is used as an initiator for the base catalysed ring opening polymerisation of cyclic siloxanes to produce linear, high molecular weight siloxane polymers . This process is crucial in the production of commercial poly(dimethylsiloxanes) or PDMS .
Synthesis of Organosilanolates
Organosilanolates are synthesized using dimethylsilanediol . These compounds are used as catalysts in the base catalysed ring opening polymerisation of cyclic siloxanes .
Production of Poly(hydrosiloxane)s
Dimethylsilanediol is used in the synthesis of poly(hydrosiloxane)s (PHS), mainly poly(methylhydrosiloxane)s (PMHS) and Si-H functional silsesquioxanes . These materials have a wide range of applications, including use in the technology of silicones, modifications of different polymers, and in materials science .
Analysis of Silicone Degradation Products
Dimethylsilanediol is a major degradation product of silicones . It can be readily analyzed by GC-MS without derivatization, providing valuable information about the degradation process of silicones .
Space Station Humidity Condensate
Dimethylsilanediol is present in the humidity condensate on the International Space Station . It originates from volatile methyl siloxane compounds in the cabin atmosphere .
作用機序
Target of Action
Dimethylsilanediol (DMSD) is a small organosilicon compound that plays a key role in the preparation of dimethyl- and diphenyl-siloxane polymers . It is a monomer of polydimethylsiloxane, a compound found in a wide range of industrial and consumer products . DMSD is also present in humidity condensate on the International Space Station (ISS), originating from volatile methyl siloxane (VMS) compounds in the ISS cabin atmosphere .
Mode of Action
DMSD interacts with its targets through a process of hydrolysis. Specifically, dimethylsilanol can hydrolyze to form DMSD through hydrolysis of the SiH bond, which is pH-dependent and occurs most rapidly under alkaline conditions . In biopharmaceutical manufacturing, it is relevant to consider the potential of DMSD to repolymerize into silicone oil when specific process parameters are altered. This may lead to interactions with drug ingredients, including proteins, resulting in the formation of aggregates .
Biochemical Pathways
The biochemical pathways involving DMSD are primarily related to the breakdown of the compound. The aerobic chemical reactions and pathways result in the breakdown of DMSD, the smallest member of the dialkylsilanediols . This process is crucial in the preparation of dimethyl- and diphenyl-siloxane polymers .
Result of Action
The molecular and cellular effects of DMSD’s action are primarily related to its potential to repolymerize into silicone oil under certain conditions. This can lead to interactions with drug ingredients, including proteins, and result in the formation of aggregates .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of DMSD. For instance, on the ISS, DMSD originates from volatile methyl siloxane (VMS) compounds in the cabin atmosphere. Personal Hygiene Products (PHPs) used by the crew are suspected to be a significant source of VMS . Therefore, the environment in which DMSD is present can greatly affect its concentration and, consequently, its action and efficacy.
Safety and Hazards
特性
IUPAC Name |
dihydroxy(dimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8O2Si/c1-5(2,3)4/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLIHDJZGPCUBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31900-57-9, 31692-79-2, Array | |
| Record name | Poly(dimethylsilanediol) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31900-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxy-terminated poly(dimethylsiloxane) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31692-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylsilanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2061434 | |
| Record name | Dimethylsilanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylsilanediol | |
CAS RN |
1066-42-8, 31692-79-2 | |
| Record name | Dimethylsilanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylsilanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanediol, 1,1-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethylsilanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylsilanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly[oxy(dimethylsilylene)], α-hydro-ω-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLSILANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DNZ4KJE28U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















